5-Amino-1-(4-isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
Molecular Formula |
C14H15N5O |
|---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
5-amino-1-(4-propan-2-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H15N5O/c1-9(2)10-3-5-11(6-4-10)19-13-12(7-17-19)14(20)18(15)8-16-13/h3-9H,15H2,1-2H3 |
InChI Key |
KUHKKIQYBYCJJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)N |
Origin of Product |
United States |
Preparation Methods
Preparation of 5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile
The synthesis begins with a Michael-type addition between (ethoxymethylene)malononitrile and 4-isopropylphenylhydrazine. This reaction, conducted in ethanol or fluorinated ethanol under reflux, yields 5-amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile with high regioselectivity (47–93% yield). The electron-withdrawing cyano group at position 4 and the amino group at position 5 are introduced in a single step, avoiding competing hydrazide formation.
Key conditions :
-
Solvent: Ethanol or 2,2,2-trifluoroethanol
-
Temperature: Reflux (~78°C for ethanol)
-
Reaction time: 4–6 hours
Hydrolysis to 5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxamide
The cyano group at position 4 is hydrolyzed to a carboxamide using aqueous sodium hydroxide (10%) in ethanol under reflux. This step proceeds quantitatively, as confirmed by the disappearance of the nitrile’s IR absorption at ~2200 cm⁻¹ and the emergence of amide signals in ¹H NMR (δ 6.8–7.2 ppm).
Reaction profile :
-
Yield: >90%
-
Byproducts: Minimal, due to the stability of the pyrazole ring under basic conditions
Cyclization to Pyrazolo[3,4-d]pyrimidin-4(5H)-one
The carboxamide undergoes cyclization with diethyl oxalate in ethanol under basic catalysis (e.g., piperidine or NaOH). This forms the pyrimidinone ring, with the amide nitrogen attacking the electrophilic carbonyl carbon of diethyl oxalate. The reaction is complete within 2–4 hours, yielding the target compound as a crystalline solid.
Optimized cyclization conditions :
-
Reagent: Diethyl oxalate (2 eq)
-
Base: Piperidine (1 eq) or NaOH (10% aqueous)
-
Solvent: Ethanol
-
Temperature: Reflux
-
Yield: 75–85%
Alternative Route via Intramolecular Cyclization
Synthesis of N-(4-Cyano-3-methyl-1-(4-isopropylphenyl)-1H-pyrazol-5-yl) Acetamide
An alternative approach involves acetylation of 5-amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile with acetic anhydride, yielding the acetamide derivative. This intermediate is critical for intramolecular cyclization.
Characterization data :
-
¹³C NMR: δ 168.5 ppm (amide carbonyl), δ 118.9 ppm (cyano carbon)
-
MS (ESI⁺): m/z 311.1 [M+H]⁺
Base-Mediated Cyclization
Treatment of the acetamide with piperidine in ethanol induces cyclization via nucleophilic attack of the pyrazole nitrogen on the acetamide carbonyl, eliminating water and forming the pyrimidinone ring. This method avoids the need for diethyl oxalate, simplifying purification.
Comparative performance :
-
Yield: 70–80%
-
Purity: >95% (HPLC)
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Bases
-
Piperidine : Superior to NaOH in minimizing hydrolysis of the cyano group during cyclization.
-
Sodium ascorbate : Explored in microwave-assisted reactions but offers no significant yield improvement.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Stability
-
HPLC : >98% purity (C18 column, acetonitrile/water gradient)
-
Storage : Stable at −20°C for >12 months under inert atmosphere.
Comparison of Synthetic Methods
| Parameter | Michael Addition Route | Intramolecular Cyclization Route |
|---|---|---|
| Overall Yield | 65–75% | 60–70% |
| Reaction Steps | 3 | 2 |
| Key Advantage | High regioselectivity | Fewer purification steps |
| Scalability | >100 g demonstrated | Limited to 50 g batches |
| Cost | Moderate | Low (avoids diethyl oxalate) |
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The amino group at position 5 participates in electrophilic substitutions due to its electron-donating nature. Key reactions include:
a. Diazotization and Coupling
The primary amine undergoes diazotization with nitrous acid (HNO₂) in acidic media, forming diazonium intermediates. These intermediates react with aromatic amines or phenols to form azo derivatives.
Example:
Conditions: 0–5°C, HCl/NaNO₂ .
b. Sulfonation
Reacts with concentrated sulfuric acid to introduce sulfonic acid groups at the amino position.
Yield: ~65% (isolated via recrystallization) .
Nucleophilic Acyl Substitution
The amino group reacts with acyl chlorides or anhydrides to form amides.
Condensation Reactions
The amino group facilitates condensations with carbonyl compounds:
a. Schiff Base Formation
Reacts with aldehydes/ketones to form imines. For example:
Conditions: Ethanol, acetic acid catalyst, reflux .
b. Cyclocondensation
With β-ketoesters or α,β-unsaturated ketones, it forms fused heterocycles (e.g., triazolo-pyrimidines):
Yield: 60–75% (microwave-assisted synthesis) .
Metal-Catalyzed Cross-Couplings
The pyrimidine ring participates in palladium-catalyzed couplings:
Oxidation and Reduction
a. Oxidation
The amino group resists mild oxidation but undergoes degradation under strong oxidizers (e.g., KMnO₄/H₂SO₄), yielding pyrimidine carboxylic acids.
b. Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring’s C=N bonds, forming tetrahydropyrimidine derivatives .
Ring Functionalization
a. Halogenation
Electrophilic bromination (NBS/DMF) introduces bromine at position 7:
Yield: 68%.
b. Nitration
Nitration (HNO₃/H₂SO₄) at position 3 produces nitro derivatives, which are precursors for reduced amines .
Biological Activity Correlation
Reactivity directly impacts pharmacological properties:
| Derivative Type | Biological Target | Activity (IC₅₀/EC₅₀) | Source |
|---|---|---|---|
| 5-Acetamido | CDK2 inhibition | 1.2 µM | |
| 7-Arylamino | M.tb ATP synthase inhibition | 0.2 µg/mL | |
| Triazole-glycohybrid | ER-α binding (anticancer) | 4.93 µM |
This compound’s versatility in electrophilic, nucleophilic, and transition-metal-catalyzed reactions underscores its utility in medicinal chemistry and materials science. Further studies should explore its photochemical reactivity and enantioselective functionalization.
Scientific Research Applications
Medicinal Chemistry
The pyrazolo[3,4-d]pyrimidine scaffold, to which this compound belongs, has been extensively studied for its pharmacological properties. Compounds with this structure have shown diverse biological activities, including:
- Anticancer Activity : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit anticancer properties by inhibiting key enzymes involved in cell proliferation. For instance, compounds derived from this scaffold have been tested against various cancer cell lines, demonstrating significant growth inhibition. In a study involving synthesized pyrazolo[1,5-a]pyrimidines, a library of compounds was screened for anticancer activity using the MDA-MB-231 breast cancer cell line. The results indicated varying degrees of efficacy, underscoring the potential of these compounds in cancer therapeutics .
- Kinase Inhibition : The compound has been identified as a selective inhibitor of p38 MAP kinase. High-throughput screening led to the discovery of derivatives that bind effectively to the ATP-binding pocket of the kinase, enhancing their specificity and potency. This characteristic is crucial for developing targeted therapies with fewer side effects .
- Neuroprotective Effects : Pyrazolo[3,4-d]pyrimidines have also been investigated for their neuroprotective properties. Some studies suggest that these compounds can modulate pathways involved in neurodegenerative diseases, making them candidates for further research in neuropharmacology .
Agricultural Applications
In addition to their medicinal uses, pyrazolo[3,4-d]pyrimidine derivatives are being explored in agricultural sciences:
- Pesticide Development : The structural features of pyrazolo[3,4-d]pyrimidines allow them to function as bioactive agents against pests and diseases affecting crops. Their ability to inhibit specific metabolic pathways in pests can lead to the development of novel pesticides that are more effective and environmentally friendly .
- Plant Growth Regulators : Some derivatives may also serve as plant growth regulators, enhancing crop yield and resilience against environmental stressors. Research is ongoing to evaluate their efficacy in promoting plant growth under various conditions .
Summary of Findings
The following table summarizes key findings related to the applications of 5-Amino-1-(4-isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one:
Mechanism of Action
The mechanism of action of 5-Amino-1-(4-isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Pyrazolo[3,4-d]pyrimidinone derivatives vary primarily in substituents at the 1- and 6-positions, which influence synthesis, physicochemical properties, and bioactivity:
Pharmacological Implications
While specific data for the target compound are unavailable, structural analogs provide insights:
- Antitumor Activity: Pyrazolopyrimidinones with halogen or bulky substituents (e.g., 4-fluorophenyl, tert-butyl) show enhanced kinase inhibition and antitumor effects due to improved steric and electronic interactions .
- Metabolic Stability : Bromine or fluorine substituents may reduce metabolic degradation, as seen in 1-(4-bromophenyl) and 4-fluoro derivatives .
- Synthetic Scalability: Nanocatalysts (Preyssler-type) offer greener synthesis for the target compound, whereas traditional methods (e.g., POCl3 chlorination) involve hazardous reagents .
Data Table: Comparative Analysis of Key Derivatives
Biological Activity
5-Amino-1-(4-isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This pyrazolo[3,4-d]pyrimidine derivative is characterized by its unique structure, which contributes to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 5-Amino-1-(4-isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be represented as follows:
- Molecular Formula : C14H16N4O
- Molecular Weight : 256.31 g/mol
Structural Features
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the amino group and the isopropylphenyl substituent enhances its lipophilicity and potential binding affinity to various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds in this class have demonstrated inhibitory effects on cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways.
Case Study: Inhibition of p38 MAP Kinase
One notable study involved the synthesis of a series of pyrazolo[3,4-d]pyrimidine derivatives that selectively inhibited p38 MAP kinase. The study revealed that these compounds bound effectively to the ATP-binding site of the enzyme, demonstrating significant anticancer activity in vitro. The presence of the 5-amino group was crucial for enhancing selectivity and potency against p38 MAP kinase compared to other kinases .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives. Research has indicated that these compounds exhibit activity against various bacterial strains and fungi.
The antimicrobial mechanism is primarily attributed to the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. The structural features of 5-Amino-1-(4-isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one likely contribute to its ability to penetrate microbial membranes effectively.
Other Biological Activities
In addition to anticancer and antimicrobial activities, pyrazolo[3,4-d]pyrimidine derivatives have shown promise in other therapeutic areas:
- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines.
- Neuroprotective Properties : There is emerging evidence suggesting that these compounds may protect neuronal cells from oxidative stress.
Research Findings Summary Table
Q & A
Basic: What are the common synthetic routes for 5-Amino-1-(4-isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one?
Methodological Answer:
The compound is synthesized via acid-catalyzed condensation of 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide with aromatic aldehydes. For example, Preyssler nanoparticles (Cs₁₂H₂[NaP₅W₃₀O₁₁₀]) act as a green nanocatalyst, enabling efficient cyclization under mild conditions (yields: 52–92%) . Alternative routes include tandem aza-Wittig and annulation reactions with iminophosphorane, aromatic isocyanates, and hydrazine, followed by triethyl orthoformate treatment to form fused heterocycles . Water-based synthesis methods are also explored to improve sustainability .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Structural confirmation relies on NMR (¹H/¹³C), MS (HRMS for molecular weight), and X-ray crystallography . For example, NMR spectra (e.g., δ 14.14 ppm for NH protons) and HRMS data (e.g., m/z 415.1062 [M+H]⁺) provide functional group and mass validation . X-ray diffraction with SHELX software resolves crystal structures, revealing bond angles and packing motifs critical for pharmacological activity .
Basic: What in vitro biological assays evaluate its activity?
Methodological Answer:
Antifungal activity is assessed against Botrytis cinerea and Sclerotinia sclerotiorum via agar dilution (e.g., 100% inhibition at 50 mg/L for derivatives) . Antitumor potential is tested using cell proliferation assays (e.g., IC₅₀ values) and angiogenesis inhibition models (e.g., VEGF receptor targeting) . Standardized protocols include dose-response curves and comparison to positive controls (e.g., sorafenib derivatives) .
Advanced: How can substituents be optimized for enhanced biological activity?
Methodological Answer:
Structure-Activity Relationship (SAR) studies guide optimization:
- Electron-withdrawing groups (e.g., -CF₃, -Cl) at the 6-position improve antifungal activity (e.g., 83% inhibition at 10 mg/L) .
- Hydrophobic substituents (e.g., oxetane rings) enhance binding to ALDH1A subfamily targets, as shown by IC₅₀ shifts from μM to nM ranges .
- Thioether linkages (e.g., 3-fluorobenzylthio) increase metabolic stability and target affinity .
Advanced: What computational methods predict binding affinity to therapeutic targets?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations (AMBER/CHARMM) model interactions with PDE9A or VEGF receptors. For example, YLL545 (a derivative) showed strong binding to VEGF receptors (ΔG = −9.2 kcal/mol) via hydrogen bonding with Asp1046 and hydrophobic contacts . Pharmacophore modeling identifies critical features like hydrogen bond acceptors and aromatic rings for ALDH1A inhibition .
Advanced: How to resolve contradictions in biological data across studies?
Methodological Answer:
Discrepancies in IC₅₀ values or inhibition rates may arise from:
- Assay variability : Standardize protocols (e.g., ATP-based viability vs. colony counting) .
- Solubility differences : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Structural polymorphisms : Validate purity via HPLC (>98%) and confirm stereochemistry with X-ray .
Advanced: What green chemistry approaches improve synthesis sustainability?
Methodological Answer:
- Preyssler nanocatalysts : Enable recyclable, solvent-free synthesis with 90% yield and 98% purity .
- Aqueous-phase reactions : Reduce organic solvent use (e.g., water-mediated cyclization at 80°C) .
- Microwave-assisted synthesis : Shorten reaction times (30 min vs. 24 h) and improve energy efficiency .
Advanced: What mechanistic insights explain cyclofunctionalization reactions?
Methodological Answer:
Cyclization proceeds via haliranium ion intermediates . For example, iodine-mediated 5-exo closure of 6-(prop-2-en-1-ylamino) derivatives forms iodomethyl-fused imidazopyrazolopyrimidines. DFT calculations reveal a two-step mechanism: (1) electrophilic attack by iodine, (2) nucleophilic ring closure (ΔG‡ = 18.3 kcal/mol) .
Advanced: How does crystallography resolve structural ambiguities?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond distances (e.g., C-N: 1.34 Å) and torsion angles, distinguishing regioisomers. For example, a 1-(2-chloroethyl) derivative showed planar pyrimidinone rings, critical for intercalation into DNA . Twinned data are processed via SHELXPRO to correct for pseudo-merohedral twinning .
Advanced: How do SAR studies inform drug design for specific targets?
Methodological Answer:
- PDE9A inhibitors : 6-Trifluoromethyl groups enhance selectivity (Ki = 0.8 nM) by filling hydrophobic pockets .
- ALDH1A inhibitors : Oxetane substitutions reduce off-target effects (e.g., 50-fold selectivity over ALDH2) .
- Antiangiogenic agents : Urea linkages (e.g., YLL545) mimic ATP-binding motifs in kinase domains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
